molecular formula C17H15N3O5S B11447442 3-Amino-2-[(4-ethoxyphenyl)carbamoyl]-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid

3-Amino-2-[(4-ethoxyphenyl)carbamoyl]-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B11447442
M. Wt: 373.4 g/mol
InChI Key: ROFXZOZJFBEOMF-UHFFFAOYSA-N
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Description

3-Amino-2-[(4-ethoxyphenyl)carbamoyl]-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by its unique structure, which includes a thieno[2,3-b]pyridine core, an ethoxyphenyl group, and various functional groups such as amino, carbamoyl, and carboxylic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-[(4-ethoxyphenyl)carbamoyl]-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-[(4-ethoxyphenyl)carbamoyl]-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Palladium catalysts for Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives with altered functional groups.

Scientific Research Applications

3-Amino-2-[(4-ethoxyphenyl)carbamoyl]-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its functional groups allow for the development of advanced materials with specific properties, such as conductivity or catalytic activity.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.

Mechanism of Action

The mechanism of action of 3-Amino-2-[(4-ethoxyphenyl)carbamoyl]-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s functional groups allow it to bind to these targets, potentially inhibiting or activating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Thienopyridine Derivatives: Compounds with similar thieno[2,3-b]pyridine cores but different functional groups.

    Ethoxyphenyl Derivatives: Compounds with ethoxyphenyl groups but different core structures.

Uniqueness

The uniqueness of 3-Amino-2-[(4-ethoxyphenyl)carbamoyl]-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid lies in its combination of functional groups and core structure

Properties

Molecular Formula

C17H15N3O5S

Molecular Weight

373.4 g/mol

IUPAC Name

3-amino-2-[(4-ethoxyphenyl)carbamoyl]-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C17H15N3O5S/c1-2-25-9-5-3-8(4-6-9)19-15(22)13-12(18)10-7-11(17(23)24)14(21)20-16(10)26-13/h3-7H,2,18H2,1H3,(H,19,22)(H,20,21)(H,23,24)

InChI Key

ROFXZOZJFBEOMF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=C(S2)NC(=O)C(=C3)C(=O)O)N

Origin of Product

United States

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